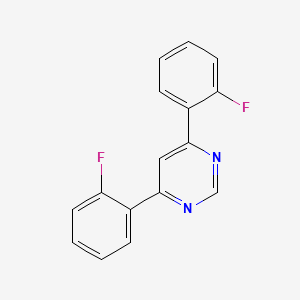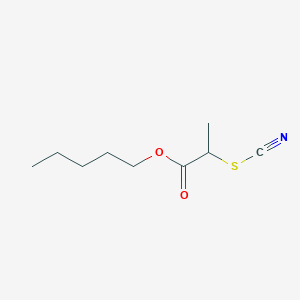
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the azetidine ring, an ethylamino group, and a propanol chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Ethylamino Group: The ethylamino group can be introduced through reductive amination. This involves the reaction of the azetidine intermediate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a saturated nitrogen-containing ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, alcohols, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated nitrogen-containing rings.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in drug development.
Industry: Used in the development of new materials and chemicals. Its unique structure can impart desirable properties to industrial products.
作用机制
The mechanism of action of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The benzyl group and ethylamino group can interact with hydrophobic and hydrophilic regions of the target, respectively. The azetidine ring can provide structural rigidity and specificity in binding.
相似化合物的比较
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(butylamino)propan-1-ol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to its analogs. The combination of the benzyl group, azetidine ring, and ethylamino group provides a unique scaffold for interaction with molecular targets.
属性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC 名称 |
3-(1-benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15(8-9-18)14-11-17(12-14)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChI 键 |
XGIOTCZSTBASQF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CCO)C1CN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


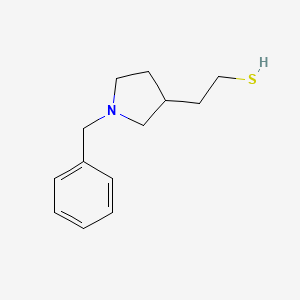

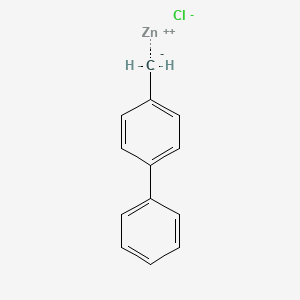
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
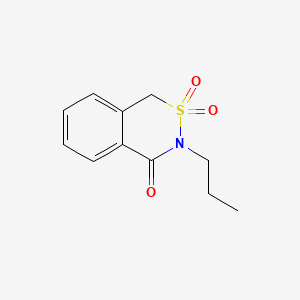
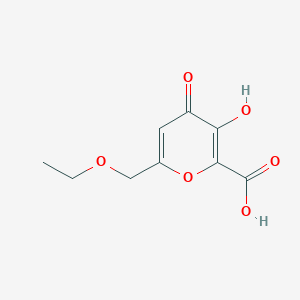

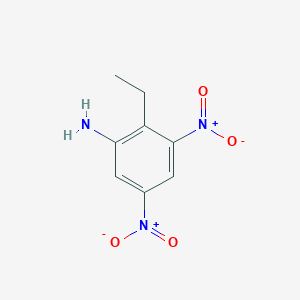

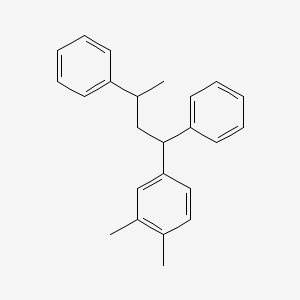
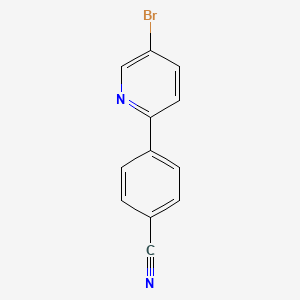
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
